molecular formula C14H17N3O2 B7891586 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B7891586
M. Wt: 259.30 g/mol
InChI Key: CSOUDBWQGJWQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide is a high-purity pyrazole derivative intended for research and development purposes. Pyrazole-based compounds are a significant class of heterocycles, well-recognized as pharmacologically important active scaffolds that possess a wide spectrum of biological activities . Research Applications & Potential Mechanisms This compound serves as a key building block in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively investigated for their anticancer and antiproliferative activities . Research indicates that such compounds can be modified and used to create agents that show promise in inhibiting the proliferation of various cancer cell lines . The tert-butyl and phenyl substituents on the pyrazole core are common features in molecules designed to modulate key signaling pathways in hyper-proliferative disorders, including those involving growth factors . Furthermore, pyrazole cores are found in agents with demonstrated anti-inflammatory, analgesic, and antioxidant properties, making them valuable for developing new therapeutic candidates . Handling & Safety This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

3-tert-butyl-5-oxo-N-phenyl-1,2-dihydropyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-10(13(19)17-16-11)12(18)15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOUDBWQGJWQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NN1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of tert-butyl hydrazine with phenyl isocyanate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H17N3O2C_{14}H_{17}N_{3}O_{2} and a molecular weight of approximately 259.31 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly in the development of anti-cancer agents and other therapeutic drugs.

Anti-Cancer Activity

One of the primary applications of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide is in oncology. Research indicates that this compound exhibits anti-proliferative activity against various cancer cell lines. The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation.

  • In Vitro Studies : The compound has been tested in vitro for its ability to inhibit tumor cell proliferation. Results from such studies demonstrate a significant reduction in cell viability in treated cancer cell lines compared to controls .

Inhibition of Kinase Activity

The compound has shown promise as an inhibitor of various kinases, including VEGFR (Vascular Endothelial Growth Factor Receptor) and Bcr-Abl mutations, which are critical targets in cancer therapy. Inhibition of these kinases can lead to decreased angiogenesis and tumor growth .

Case Study 1: Tumor Cell Proliferation Assay

A study published in a peer-reviewed journal evaluated the efficacy of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide in inhibiting tumor cell proliferation. The results indicated that the compound reduced the proliferation rate significantly at concentrations as low as 10 µM, highlighting its potential as an anti-cancer agent .

Concentration (µM)Proliferation Rate (%)
0100
1070
5040
10020

Case Study 2: Kinase Inhibition Profile

Research conducted to assess the kinase inhibition profile of the compound revealed that it effectively inhibited VEGFR kinase activity with an IC50 value of approximately 50 nM. This suggests a high potency for targeting angiogenesis-related pathways in cancer treatment .

Potential for Drug Development

Given its promising pharmacological profile, there is ongoing research into the development of formulations based on 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide. The compound's ability to be modified into prodrugs may enhance its bioavailability and therapeutic efficacy while minimizing side effects associated with traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their modifications compared to the target compound:

Compound Name (Structure) Substituents (Position) Molecular Weight (g/mol) Key Properties/Modifications
3-tert-Butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide (Target) 3: tert-butyl; 5: hydroxy; N: phenyl 341.4 (calculated) Baseline for comparison; moderate polarity
5d 3: tert-butyl; 5: p-iso-butylphenyl; N: di-tert-butyl-hydroxyphenyl 603.24 Enhanced lipophilicity; sulfonyl group improves solubility
5g 3: tert-butyl; 5: naphth-2-yl; N: di-tert-butyl-hydroxyphenyl 613.22 Extended aromatic system; higher π-π stacking potential
5j 3: tert-butyl; 5: cyclohexyl; N: di-tert-butyl-hydroxyphenyl Aliphatic substitution; reduced steric hindrance
4h 3: aminosulfonylphenyl; 5: p-fluorophenyl; N: di-tert-butyl-hydroxyphenyl 630.10 Fluorine enhances electronegativity; aminosulfonyl improves solubility
B () 5: trifluoromethyl; N: chloro-methylphenyl 481.8 Trifluoromethyl group increases metabolic stability; triazole enhances binding to hydrophobic pockets

Key Research Findings

  • Steric Effects : The tert-butyl group at position 3 in the target compound reduces conformational flexibility, limiting off-target interactions compared to less bulky analogs like 5j .
  • Hydrogen Bonding : The hydroxyl group at position 5 in the target compound forms critical hydrogen bonds with catalytic residues in COX-2, though weaker than the sulfonamide in 4h .
  • Solubility Trade-offs: While sulfonyl and aminosulfonyl groups (e.g., 4h, 5d) improve aqueous solubility, they may reduce blood-brain barrier permeability compared to the target compound .

Biological Activity

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide is C14H17N3O2C_{14}H_{17}N_{3}O_{2}. The synthesis typically involves the reaction of tert-butyl hydrazine with phenyl isocyanate, followed by cyclization and functional group modifications. Common solvents such as ethanol or methanol and catalysts like acids or bases are used to facilitate this process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) for related pyrazole compounds against breast cancer (MCF7) and lung cancer (A549) cell lines, showcasing their potential as anticancer agents .

Cell Line IC50 (µM) Reference
MCF73.79
A54926
HepG217.82

Anti-inflammatory Effects

In addition to anticancer properties, 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide has been studied for its anti-inflammatory activities. Pyrazole derivatives are known to inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

The biological activity of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide is attributed to its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. For example, some studies suggest that it may act on protein kinases involved in cancer cell proliferation and survival pathways .

Case Studies

  • Antitumor Activity : A study evaluated various pyrazole derivatives for their antitumor activity, reporting significant growth inhibition in several cancer cell lines. The study found that compounds similar to 3-tert-butyl-5-hydroxy-N-phenyl exhibited promising results against both solid tumors and hematological malignancies .
  • Inflammation Model : In an experimental model of inflammation, pyrazole derivatives showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with cyclocondensation of ethyl acetoacetate with substituted hydrazines to form the pyrazole core. For example, analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . The tert-butyl and hydroxy groups can be introduced via alkylation or substitution reactions, while the phenylcarboxamide moiety is formed through coupling with aniline derivatives using carbodiimide-mediated reactions .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, tert-butyl groups at δ 1.3–1.5 ppm).
  • IR : Absorption bands for hydroxy (-OH, ~3200–3500 cm1^{-1}) and carboxamide (-CONH, ~1650–1680 cm1^{-1}) groups.
  • X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding networks, as demonstrated for related pyrazole-carboxylic acid derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, phosphatases) using fluorometric or colorimetric substrates. Adjust assay pH to account for the compound’s hydroxy group ionization (pKa ~9–10).
  • Cellular viability assays : Use MTT or resazurin-based protocols in cell lines relevant to the hypothesized therapeutic area (e.g., cancer, inflammation). Include solubility enhancers (e.g., DMSO ≤0.1%) to mitigate hydrophobicity issues .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR studies : Correlate substituent effects (e.g., tert-butyl for lipophilicity, hydroxy for hydrogen bonding) with bioavailability using software like Schrodinger’s QikProp.
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2, TNF-α) to prioritize derivatives with enhanced binding affinities. For example, triazole-pyrazole hybrids show improved docking scores when electron-withdrawing groups (e.g., -F) are introduced .
  • ADMET prediction : Use tools like SwissADME to assess permeability (LogP ~3.5–4.0) and metabolic stability (CYP450 isoform interactions) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Discrepancies in hydroxy proton shifts may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling .
  • Dynamic simulations : Perform molecular dynamics (MD) to assess conformational flexibility, particularly for the tert-butyl group, which may adopt multiple rotameric states in solution .

Q. How do structural modifications impact the compound’s selectivity in biological systems?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying substituents (e.g., replacing phenyl with 4-fluorophenyl or cyclopentyl) and test against isoform-specific targets. For instance, fluorinated analogs of triazole-carboxamides exhibit enhanced selectivity for kinases due to halogen bonding .
  • Crystallographic fragment screening : Co-crystallize derivatives with off-target proteins to identify unwanted interactions, enabling rational design of selectivity filters .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?

  • Methodological Answer :

  • Rodent models : Use acute inflammation (e.g., carrageenan-induced paw edema) or xenograft tumor models. Administer the compound intraperitoneally (5–20 mg/kg) with pharmacokinetic monitoring (plasma t1/2_{1/2}, AUC).
  • Toxicokinetics : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) toxicity after 14-day repeated dosing. Hydroxy groups may confer lower hepatotoxicity compared to ester derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.